(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c27-23(19-2-4-20(5-3-19)33(28,29)26-11-13-30-14-12-26)25-9-7-24(8-10-25)16-18-1-6-21-22(15-18)32-17-31-21/h1-6,15H,7-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBROWUYAHPNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including receptors and enzymes, which play crucial roles in cellular signaling and metabolic pathways.
Mode of Action
The compound likely interacts with its targets, leading to changes in their activity. This can result in alterations in cellular processes, potentially leading to the observed effects.
Biochemical Pathways
Based on the structure and known activities of similar compounds, it can be inferred that the compound may influence several biochemical pathways, leading to downstream effects on cellular functions.
Result of Action
Similar compounds have been shown to induce changes at the molecular and cellular levels, such as inducing apoptosis and causing cell cycle arrests.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its structural characteristics, biological interactions, and relevant research findings.
Structural Characteristics
The compound features a piperazine ring, a benzo[d][1,3]dioxole moiety, and a morpholinosulfonyl group. These structural elements are known to influence the compound's interaction with various biological targets, particularly neurotransmitter receptors.
| Component | Description |
|---|---|
| Piperazine Ring | Common in pharmaceuticals for receptor interaction |
| Benzo[d][1,3]dioxole | Enhances potential biological activity |
| Morpholinosulfonyl | Contributes to solubility and binding properties |
Neurotransmitter Receptor Interaction
Research indicates that compounds similar to this structure may interact with serotonin and dopamine receptors. The piperazine derivative is particularly noted for its antidepressant and antipsychotic potentials. Modifications in the piperazine ring can significantly alter affinity and selectivity for these receptors .
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds containing similar moieties have shown promising results against various cancer cell lines. A study reported IC50 values for certain derivatives being lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced efficacy .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 | |
| MCF7 | 4.52 | 4.56 |
The anticancer mechanisms of compounds related to benzo[d][1,3]dioxole include:
- Inhibition of EGFR signaling pathways.
- Induction of apoptosis through mitochondrial pathways.
- Modulation of cell cycle progression.
These mechanisms were elucidated through various assays including annexin V-FITC apoptosis assessment and cell cycle analysis .
Case Studies
One notable case study focused on the synthesis and evaluation of a series of derivatives based on the benzo[d][1,3]dioxole structure. The study found that specific substitutions on the piperazine ring could enhance receptor binding affinity and selectivity towards serotonin receptors .
Another investigation assessed the effects of morpholinosulfonyl substitutions on the pharmacological profile of similar compounds. Results indicated improved solubility and bioavailability which are critical for therapeutic applications.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds structurally related to (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone exhibit significant anticancer activity. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting the proliferation of breast cancer cell lines such as MCF-7 and SKBR-3. These compounds demonstrated IC50 values ranging from 0.09 to 157.4 µM, indicating varying degrees of effectiveness against different cancer cell lines .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential applications in neuropharmacology. Compounds containing piperazine rings are often explored for their effects on neurotransmitter systems, particularly in the treatment of disorders such as anxiety and depression. Studies have shown that similar compounds can modulate serotonin and dopamine receptors, leading to anxiolytic and antidepressant effects .
Antimicrobial Properties
There is growing interest in the antimicrobial properties of compounds featuring benzo[d][1,3]dioxole structures. Preliminary studies indicate that these compounds may inhibit bacterial growth, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways crucial for bacterial survival .
Case Studies
Chemical Reactions Analysis
Degradation Pathways
2.1 Hydrolysis of the Methanone Group
Under acidic or basic conditions, the ketone undergoes hydrolysis, yielding a carboxylic acid and a secondary alcohol.
2.2 Sulfonamide Cleavage
The morpholinosulfonyl group may degrade under strong alkaline conditions, releasing morpholine and forming a sulfonic acid derivative.
| Pathway | Reagents/Conditions | Products |
|---|---|---|
| Hydrolysis | HCl/H₂O, heat | Carboxylic acid, secondary alcohol |
| Sulfonamide cleavage | NaOH, heat | Morpholine, sulfonic acid |
Reaction Mechanisms
3.1 Nucleophilic Acyl Substitution
The coupling of piperazine with the acyl chloride proceeds via nucleophilic attack at the carbonyl carbon, facilitated by DMAP as a catalyst .
3.2 Sulfonation of Phenyl Rings
Morpholinosulfonyl groups are typically added via electrophilic aromatic substitution using chlorosulfonic acid, followed by nucleophilic substitution with morpholine .
Stability and Reactivity
4.1 Solubility and Thermal Stability
The compound’s polar groups (morpholinosulfonyl, ketone) enhance water solubility, while the aromatic rings contribute to thermal stability.
4.2 Potential Side Reactions
-
Piperazine’s basicity may lead to unintended quaternization under acidic conditions.
-
Sulfonamide hydrolysis could occur during prolonged exposure to moisture.
Q & A
Q. What are the standard synthetic routes for preparing piperazine-containing compounds like (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React a piperazine derivative (e.g., 1-piperonylpiperazine) with a benzoyl chloride or activated carbonyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the methanone core .
- Step 2: Introduce the morpholinosulfonyl group via sulfonation of the phenyl ring using morpholine and sulfur trioxide derivatives, followed by purification via column chromatography (n-hexane/EtOAC eluent systems) .
- Validation: Confirm structure using ¹H/¹³C NMR (e.g., piperazine protons at δ 2.5–3.5 ppm) and HPLC (retention time ~13–15 min, 95% purity at 254 nm) .
Q. How can researchers assess the purity and structural integrity of this compound during synthesis?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (methanol/water gradient) to determine retention times and peak areas (e.g., 95% purity threshold) .
- Spectroscopy: Assign key NMR signals (e.g., benzodioxole methylene at δ 5.9–6.1 ppm, morpholine sulfonyl protons at δ 3.6–3.8 ppm) and compare with computational predictions .
- Elemental Analysis: Cross-check experimental C/H/N percentages with theoretical values (e.g., discrepancies >0.3% indicate impurities) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for morpholinosulfonyl group incorporation?
Methodological Answer:
- Condition Screening: Test sulfonating agents (e.g., SOCl₂ vs. morpholine-SO₃ complexes) in aprotic solvents (DMF, CH₂Cl₂) at 0–25°C to minimize side reactions .
- Catalysis: Evaluate Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution on the phenyl ring .
- Yield Tracking: Use LC-MS to monitor intermediates and optimize reaction time (typical yields: 60–75%) .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?
Methodological Answer:
- 2D NMR Techniques: Employ COSY and HSQC to differentiate piperazine (δ 2.5–3.5 ppm) and morpholine (δ 3.6–3.8 ppm) proton environments .
- Computational Modeling: Compare experimental ¹³C NMR shifts with density functional theory (DFT) predictions for ambiguous carbons .
- Isotopic Labeling: Synthesize deuterated analogs to simplify aromatic region assignments .
Q. How to design cytotoxicity assays for evaluating this compound’s anticancer potential?
Methodological Answer:
- Cell Line Selection: Use prostate (PC-3) or breast cancer (MCF-7) cell lines, as arylpiperazine derivatives show activity in these models .
- Dose-Response Curves: Test concentrations from 1 nM–100 µM, using MTT assays to calculate IC₅₀ values .
- Mechanistic Studies: Perform flow cytometry to assess apoptosis (e.g., Annexin V staining) and Western blotting for Hsp90 inhibition (if applicable) .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Modeling: Use SwissADME or Schrödinger’s QikProp to estimate logP (target: 2–4), aqueous solubility, and CYP450 interactions .
- Docking Studies: Simulate binding to target proteins (e.g., Hsp90 ATPase domain) using AutoDock Vina to prioritize structural modifications .
- Metabolite Prediction: Apply Meteor (Lhasa Ltd.) to identify potential Phase I/II metabolites (e.g., morpholine ring oxidation) .
Troubleshooting & Data Analysis
Q. How to address low yields during the final coupling step of the benzodioxole-piperazine moiety?
Methodological Answer:
- Reagent Purity: Ensure anhydrous conditions for coupling agents (e.g., EDC/HOBt) to prevent hydrolysis .
- Solvent Optimization: Switch from THF to DMF for better solubility of aromatic intermediates .
- Temperature Control: Perform reactions under nitrogen at 40–50°C to accelerate kinetics without degrading heat-sensitive groups .
Q. What methods validate the compound’s stability under biological assay conditions?
Methodological Answer:
- Incubation Studies: Incubate the compound in PBS (pH 7.4) or cell culture media (37°C, 5% CO₂) for 24–72 hours, followed by LC-MS to detect degradation products .
- Light Sensitivity: Store solutions in amber vials if benzodioxole groups are prone to photodegradation .
- Freeze-Thaw Cycles: Assess stability after 3–5 cycles (-80°C to RT) to simulate long-term storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
